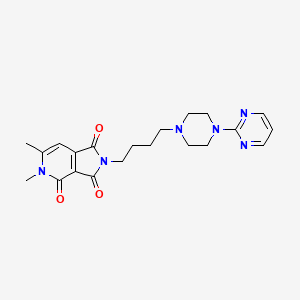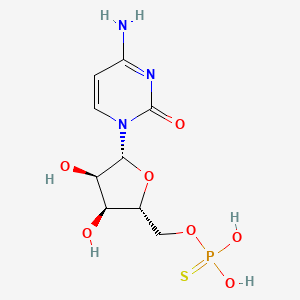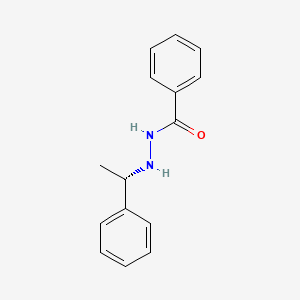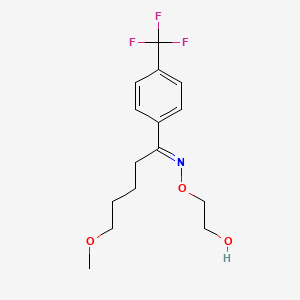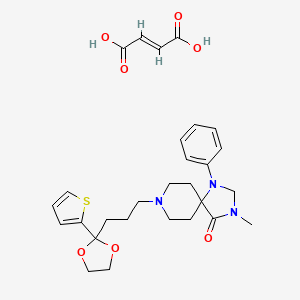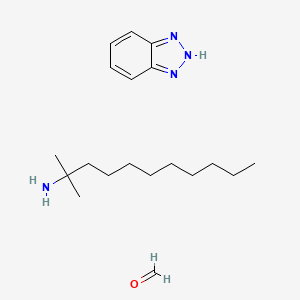![molecular formula C28H33N3O9S B12710134 (E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol CAS No. 117596-45-9](/img/structure/B12710134.png)
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid moiety, a phenylsulfanylphenyl group, and a piperazinyl ethanol group. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the individual components. The butenedioic acid moiety can be synthesized through the oxidation of butene, while the phenylsulfanylphenyl group can be prepared via a nucleophilic substitution reaction involving thiophenol and a halogenated benzene derivative. The piperazinyl ethanol group is synthesized through the reaction of piperazine with ethylene oxide.
The final step involves the coupling of these components under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The butenedioic acid moiety can be reduced to butanedioic acid.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the butenedioic acid moiety can produce butanedioic acid. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperazinyl ethanol group can interact with receptors or ion channels, modulating their function. The overall effect of the compound depends on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of butenedioic acid, phenylsulfanylphenyl compounds, and piperazinyl ethanol derivatives. Examples include:
Butenedioic acid derivatives: Maleic acid, fumaric acid.
Phenylsulfanylphenyl compounds: Thiophenol derivatives, benzyl sulfides.
Piperazinyl ethanol derivatives: N-(2-hydroxyethyl)piperazine, 1-(2-hydroxyethyl)piperazine.
Uniqueness
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Properties
CAS No. |
117596-45-9 |
|---|---|
Molecular Formula |
C28H33N3O9S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[4-[2-(2-phenylsulfanylphenyl)ethanimidoyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H25N3OS.2C4H4O4/c21-20(23-12-10-22(11-13-23)14-15-24)16-17-6-4-5-9-19(17)25-18-7-2-1-3-8-18;2*5-3(6)1-2-4(7)8/h1-9,21,24H,10-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LVQDEVDOZNYMPQ-LVEZLNDCSA-N |
Isomeric SMILES |
C1N(CCN(C1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


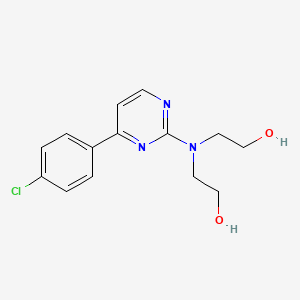
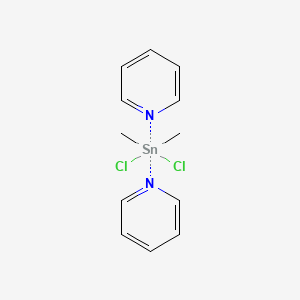
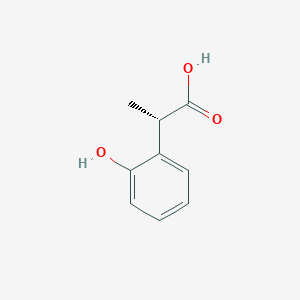
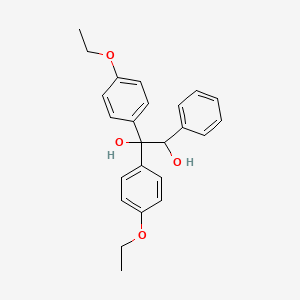
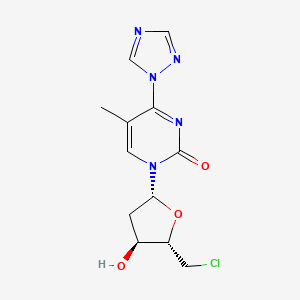
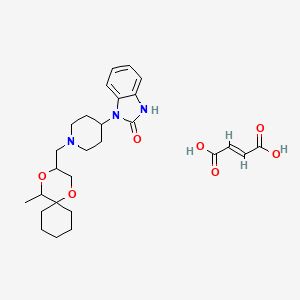
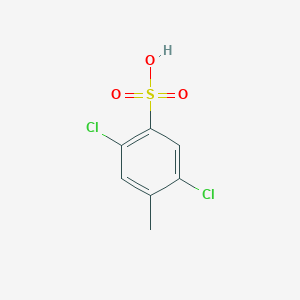
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
